

# Fedratinib safety profile versus other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Safety Profile Comparison: JAK Inhibitors

| JAK Inhibitor      | Primary Indications                                           | Unique / prominent Safety Concerns                                                                                                                      | Common Adverse Events (AEs)                                | Boxed Warnings                             |
|--------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|--------------------------------------------|
| <b>Fedratinib</b>  | Myelofibrosis (MF)                                            | • <b>Wernicke's Encephalopathy (WE)</b> • Gastrointestinal (GI) toxicity • Anemia • Thrombocytopenia [1] [2] [3]                                        | • Nausea, Diarrhea, Vomiting (mostly Grade 1-2) [2] [4]    | Yes (for WE) [1] [5]                       |
| <b>Ruxolitinib</b> | Myelofibrosis (MF), Polycythemia Vera                         | • Anemia • Thrombocytopenia [4]                                                                                                                         | • Bruising, Dizziness, Headache [4]                        | Not for cardiovascular risks [6] [7]       |
| <b>Tofacitinib</b> | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | • Increased risk of <b>Major Adverse Cardiovascular Events (MACE)</b> • <b>Malignancy</b> (e.g., lymphoma, lung cancer) • <b>Venous Thromboembolism</b> | Upper respiratory tract infections, Headache, Diarrhea [6] | Yes (for MACE, malignancy, VTE, death) [6] |

| JAK Inhibitor | Primary Indications  | Unique / prominent Safety Concerns               | Common Adverse Events (AEs)             | Boxed Warnings                             |
|---------------|----------------------|--------------------------------------------------|-----------------------------------------|--------------------------------------------|
|               |                      | (VTE) • Serious infections [6] [8]               |                                         |                                            |
| Baricitinib   | Rheumatoid Arthritis | (Similar class risks as Tofacitinib per FDA) [6] | (Similar common AEs as Tofacitinib) [6] | Yes (for MACE, malignancy, VTE, death) [6] |
| Upadacitinib  | Rheumatoid Arthritis | (Similar class risks as Tofacitinib per FDA) [6] | (Similar common AEs as Tofacitinib) [6] | Yes (for MACE, malignancy, VTE, death) [6] |

## Key Safety Distinctions and Experimental Data

### Fedratinib-Specific Risks and Management

**Fedratinib's** safety profile is dominated by two major concerns: **gastrointestinal toxicity** and the risk of **Wernicke's encephalopathy (WE)**, a serious neurological disorder caused by thiamine (Vitamin B1) deficiency [1] [4].

- **Wernicke's Encephalopathy Risk:** The path to FDA approval involved a clinical hold due to suspected WE cases [2]. Subsequent analysis suggested that significant baseline malnutrition and GI toxicity leading to impaired oral intake were key contributors [2]. **Risk Mitigation Protocols** now include:
  - **Thiamine Monitoring:** Check thiamine levels before and during treatment; replete if deficient [4] [5].
  - **Prophylactic Supplementation:** Administer thiamine routinely, which has been shown to reduce incidence [3].
  - **Vigilance for Symptoms:** Monitor for confusion, ocular abnormalities, and ataxia [1].

- **Gastrointestinal Toxicity:** GI events are very common but manageable. **Management Strategies** from recent trials like FREEDOM2 include [3]:
  - **Prophylactic Antiemetics:** Use of medications to prevent nausea and vomiting.
  - **Symptomatic Antidiarrheals:** Use as needed.
  - **Dosing with Food:** Taking **fedratinib** with a high-fat meal to improve tolerability [5].
  - These measures have effectively reduced the frequency and severity of GI AEs, with most being Grade 1-2 and decreasing over time [3] [4].

## Differential Risk Profiles: Hematologic vs. Inflammatory Indications

A critical distinction exists between JAK inhibitors used for **myeloproliferative neoplasms (like MF)** and those for **chronic inflammatory conditions**.

- **JAK Inhibitors for Inflammatory Diseases:** The FDA's stringent **boxed warning** for increased risk of **heart-related events, cancer, blood clots, and death** applies specifically to **tofacitinib, baricitinib, and upadacitinib** [6] [7]. This was identified in a large safety trial (ORAL Surveillance) in rheumatoid arthritis patients.
- **JAK Inhibitors for Blood Disorders:** The FDA explicitly states that **fedratinib and ruxolitinib**, used for blood cancers, **are not part of this safety update** and do not carry these same boxed warnings for cardiovascular and cancer risk [6] [7]. A 2025 meta-analysis also found no significant difference in the risk of serious infections, cancer, or major cardiovascular events between JAK inhibitors and TNF antagonists when used for immune-mediated inflammatory diseases, though a slightly higher risk of VTE remained [8].

## Experimental Evidence from Clinical Trials

- **FREEDOM2 Trial (2024):** This Phase 3 trial in myelofibrosis patients previously treated with ruxolitinib demonstrated **fedratinib's** efficacy and manageable safety as a second-line therapy [3].
  - **Methodology:** Patients were randomized to **fedratinib** 400 mg/day or Best Available Therapy (BAT). All received prophylactic antiemetics and thiamine supplementation.
  - **Safety Results:** Grade 3+ treatment-related AEs occurred in 40% of **fedratinib** vs. 12% in BAT. Most common were anemia (9%) and thrombocytopenia (12%). GI events were more frequent with **fedratinib** but were primarily low-grade and decreased over time. Only one case of low thiamine occurred after prophylactic supplementation was implemented [3].

## Experimental Pathway & Workflow

The following diagram illustrates the key risk management pathway for **fedratinib** treatment, as established by recent clinical protocols.



[Click to download full resolution via product page](#)

## Interpretation and Conclusion

For researchers and drug development professionals, the key takeaways are:

- **Class Indication is Critical:** The safety profile of a JAK inhibitor is heavily dependent on its approved indication. Extrapolating safety signals from one class (e.g., inflammatory diseases) to another (e.g., hematologic cancers) is not supported by regulatory findings [6] [7].
- **Fedratinib's Profile is Manageable:** While **fedratinib** carries unique risks of GI toxicity and WE, these are not intrinsic class effects for all JAK inhibitors. Furthermore, proactive management through **prophylaxis, monitoring, and early intervention** can effectively mitigate these risks, as demonstrated in the FREEDOM2 trial [3].
- **Distinct Mechanistic Profiles:** Differences in safety may be rooted in their pharmacology. **Fedratinib** is a JAK2-selective inhibitor that also targets FLT3 and BRD4, whereas ruxolitinib is a JAK1/JAK2 inhibitor, and the inflammatory disease JAK inhibitors have varying selectivities [1] [4] [9].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. in Fedratinib and beyond: indications and future applications 2025 [pubmed.ncbi.nlm.nih.gov]
2. Fedratinib in 2025 and beyond: indications and future ... [pmc.ncbi.nlm.nih.gov]
3. Efficacy and safety of fedratinib in patients with ... [pubmed.ncbi.nlm.nih.gov]
4. Fedratinib, a newly approved treatment for patients with ... [nature.com]
5. Fedratinib and Ruxolitinib: Advice for Deciding Which ... [targetedonc.com]
6. Serious heart events, cancer, blood clots for certain JAK ... [fda.gov]
7. FDA Posts Warnings on JAK Inhibitors Over Heart Safety ... [spondylitis.org]
8. Comparative Safety of JAK Inhibitors vs TNF Antagonists in ... [pubmed.ncbi.nlm.nih.gov]
9. A Comprehensive Overview of Globally Approved JAK Inhibitors [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib safety profile versus other JAK inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-safety-profile-versus-other-jak-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)